![molecular formula C8H9BrN2O2 B13210824 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13210824.png)
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole: is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a dioxabicyclohexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable pyrazole derivative, followed by the introduction of the dioxabicyclohexane moiety through a cyclization reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The dioxabicyclohexane moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions typically require controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyrazoles, while oxidation can lead to the formation of pyrazole N-oxides.
Scientific Research Applications
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes through its interaction with specific proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole
- 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole
Uniqueness
What sets 4-Bromo-5-{3,6-dioxabicyclo[310]hexan-1-yl}-1-methyl-1H-pyrazole apart from similar compounds is its unique combination of a bromine atom, a pyrazole ring, and a dioxabicyclohexane moiety
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
4-bromo-5-(3,6-dioxabicyclo[3.1.0]hexan-1-yl)-1-methylpyrazole |
InChI |
InChI=1S/C8H9BrN2O2/c1-11-7(5(9)2-10-11)8-4-12-3-6(8)13-8/h2,6H,3-4H2,1H3 |
InChI Key |
LEVGVWMLMADJBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C23COCC2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


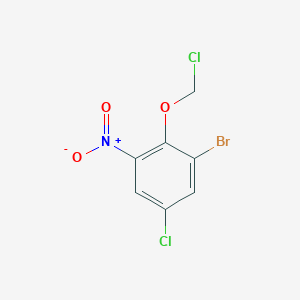
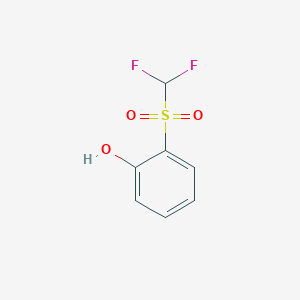
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate](/img/structure/B13210751.png)
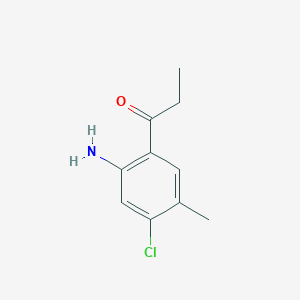
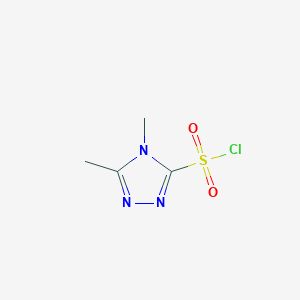

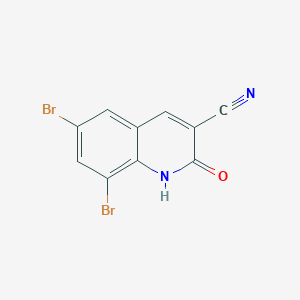
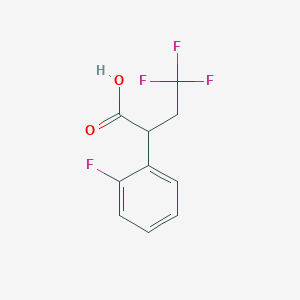
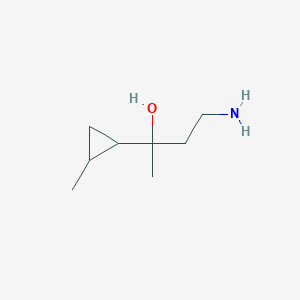


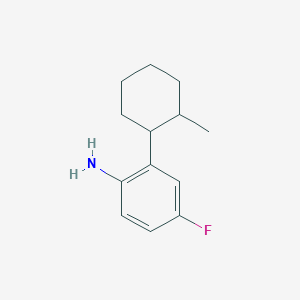

![1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid](/img/structure/B13210827.png)
